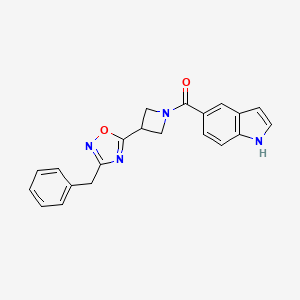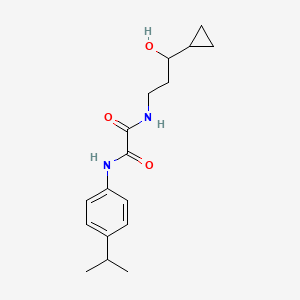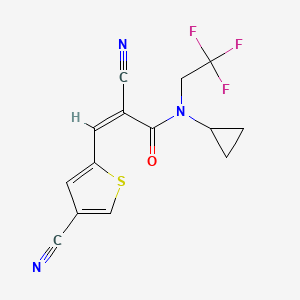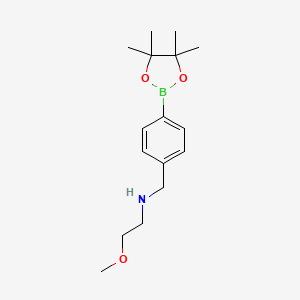![molecular formula C16H13ClN4O2S B2797171 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide CAS No. 896324-19-9](/img/structure/B2797171.png)
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives, which include the compound , involves the replacement of chloride ions in cyanuric chloride . This process yields several variants of 1,3,5-triazine derivatives, which are biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .Applications De Recherche Scientifique
The chemical compound "2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide" represents a specific structure within the field of heterocyclic chemistry, a domain integral to the discovery and development of new pharmaceuticals, materials, and agricultural products. Although the exact compound was not directly found in the literature, research on closely related heterocyclic compounds and their derivatives offers insight into potential scientific applications and the importance of such structures in various domains.
Heterocyclic Compound Research and Applications
Heterocyclic compounds, particularly those incorporating triazine and sulfanyl acetamide groups, have been extensively researched for their diverse biological and chemical properties. These compounds serve as fundamental structures for the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their versatile reactivity and ability to interact with biological systems.
Antimicrobial and Antiviral Agents : Research into compounds containing the triazine core structure, similar to the one , has demonstrated significant antimicrobial and antiviral activities. For instance, derivatives of 4,6-diamino[1,3,5]triazine have shown high antiviral activity against the influenza A virus H1N1, highlighting the potential of such structures in developing new antiviral drugs (Demchenko et al., 2020).
Antibacterial and Antifungal Properties : Isoxazole-based heterocycles, which share reactive functionalities with the compound of interest, have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results. This underscores the potential of incorporating sulfanyl and acetamide groups into heterocyclic compounds to enhance their biological activity (Darwish et al., 2014).
Chemical Synthesis and Structural Analysis : The synthesis and structural elucidation of related compounds, such as N-substituted 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been documented. These studies not only provide insights into the chemical properties of these molecules but also pave the way for the development of new materials with tailored properties for specific applications (Subasri et al., 2017).
Agricultural Applications : The structural motifs found in the compound are reminiscent of those in herbicides and pesticides. Research on similar structures has contributed to the development of new agrochemicals with improved efficacy and selectivity, demonstrating the agricultural significance of such chemical frameworks (Clark & Goolsby, 1999).
Propriétés
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-4-2-3-5-12(10)18-14(22)9-24-15-19-13-7-6-11(17)8-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXZRLWDPHVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)
![methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2797089.png)


![2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one](/img/structure/B2797092.png)



![(4Ar,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyrazine](/img/structure/B2797100.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2797102.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2797106.png)


![6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2797111.png)